Cas no 1177299-92-1 ((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine)

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine is a heterocyclic amine derivative featuring a cyclopropyl-substituted 1,2,4-oxadiazole core. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, which combines the stability of the oxadiazole ring with the steric and electronic effects of the cyclopropyl group. The methylamine side chain enhances its potential as a versatile intermediate for further functionalization. Its well-defined reactivity profile and synthetic accessibility make it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The compound’s balanced lipophilicity and moderate polarity contribute to favorable physicochemical properties for exploratory studies.
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine structure
1177299-92-1 structure
Product Name:(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine
CAS No:1177299-92-1
MF:C7H11N3O
MW:153.181740999222
MDL:MFCD09055327
CID:1074607
PubChem ID:28063999
Update Time:2025-05-27

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
    • (5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
    • [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-methylamine
    • EN300-254742
    • ALBB-013532
    • MFCD09055327
    • 1177299-92-1
    • [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amine
    • AKOS005174181
    • LS-04215
    • DA-15013
    • [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine
    • (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine
    • MDL: MFCD09055327
    • Inchi: 1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3
    • InChI Key: ICDWOXKTCNBLBQ-UHFFFAOYSA-N
    • SMILES: O1C(C2CC2)=NC(CNC)=N1

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 51Ų

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine Security Information

  • HazardClass:IRRITANT

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine Pricemore >>

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Additional information on (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine

Comprehensive Analysis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine (CAS No. 1177299-92-1)

The compound (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine (CAS No. 1177299-92-1) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule features a 1,2,4-oxadiazole core, which is known for its stability and versatility in drug design. The presence of a cyclopropyl group and a methylamine side chain further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Researchers have explored the pharmacological potential of 1177299-92-1, particularly in the development of novel therapeutics targeting neurological and metabolic disorders. Its oxadiazole scaffold is often associated with bioactivity, including anti-inflammatory and antimicrobial effects. Recent studies suggest that derivatives of this compound may exhibit blood-brain barrier permeability, a critical factor in central nervous system drug development. This aligns with current trends in precision medicine, where small-molecule modulators are increasingly sought after.

From a synthetic chemistry perspective, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine serves as a versatile building block for structure-activity relationship (SAR) studies. The cyclopropyl moiety introduces steric constraints that can influence molecular conformation, while the methylamine group provides a handle for further derivatization. These features make it particularly relevant in fragment-based drug discovery (FBDD), a hot topic in modern medicinal chemistry.

In agrochemical applications, the 1,2,4-oxadiazole ring system has shown promise as a bioisostere for traditional pesticide scaffolds. The 1177299-92-1 compound's potential in this field stems from its ability to interact with biological targets while maintaining environmental stability. This is particularly important given the growing demand for sustainable crop protection solutions with reduced ecological impact.

The compound's physicochemical properties have been extensively characterized to support its various applications. With a molecular weight of 167.20 g/mol and moderate lipophilicity, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine demonstrates favorable drug-like properties according to Lipinski's rule of five. These characteristics contribute to its oral bioavailability potential, a key consideration in pharmaceutical development pipelines.

Recent advances in computational chemistry have enabled more efficient exploration of this compound's molecular interactions. Molecular docking studies suggest that the oxadiazole core may participate in hydrogen bonding with biological targets, while the cyclopropyl group could contribute to hydrophobic interactions. Such insights are valuable for rational drug design approaches that dominate current pharmaceutical research.

Quality control and analytical methods for 1177299-92-1 typically involve HPLC and LC-MS techniques to ensure purity and structural integrity. The compound's stability under various storage conditions has been investigated, with recommendations for anhydrous environments to prevent degradation. These protocols are crucial for maintaining reproducible research outcomes in both academic and industrial settings.

The commercial availability of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine has increased in response to growing demand from the contract research organization (CRO) sector. Suppliers typically offer the compound in research quantities with comprehensive certificates of analysis, supporting its use in high-throughput screening campaigns. This accessibility has facilitated its incorporation into diverse drug discovery programs worldwide.

Future research directions for 1177299-92-1 may explore its potential in proteolysis targeting chimera (PROTAC) development, where small molecules are designed to induce targeted protein degradation. The compound's structural features could make it suitable as a warhead or linker component in these innovative therapeutic modalities. This aligns with the pharmaceutical industry's shift toward targeted protein degradation strategies.

Environmental fate studies of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine indicate moderate biodegradability, with particular attention to its potential ecotoxicological impact. These assessments are increasingly important as regulatory agencies emphasize green chemistry principles in compound development. The molecule's relatively simple structure suggests potential for metabolic detoxification pathways in biological systems.

In summary, 1177299-92-1 represents a compelling case study in medicinal chemistry innovation. Its balanced combination of structural complexity and synthetic accessibility makes it particularly valuable for researchers exploring new chemical space. As the scientific community continues to investigate heterocyclic compounds for therapeutic and agricultural applications, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylmethylamine is likely to remain an important tool in the chemists' arsenal.

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